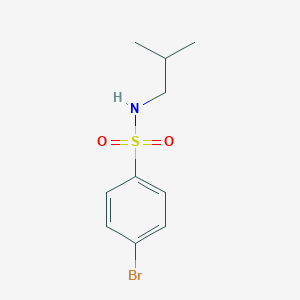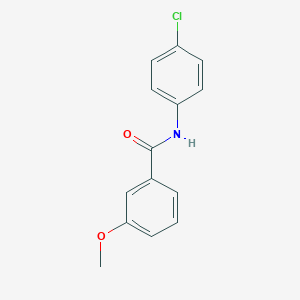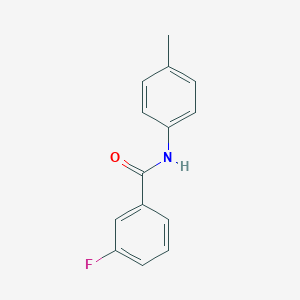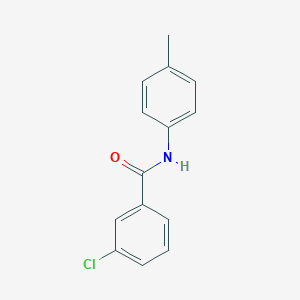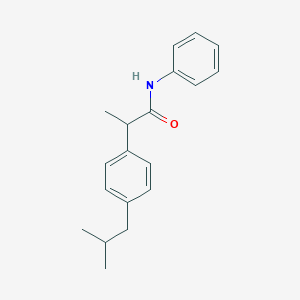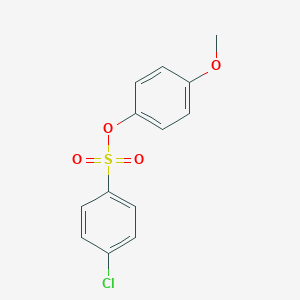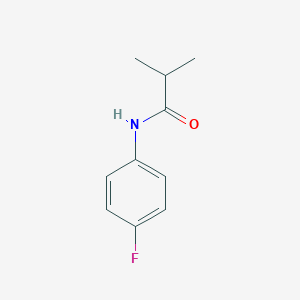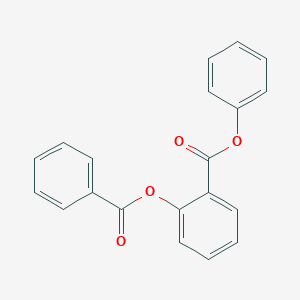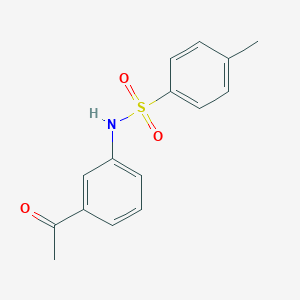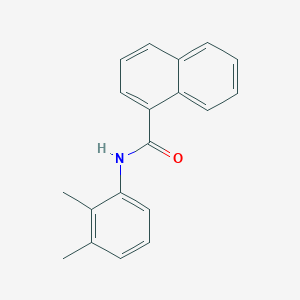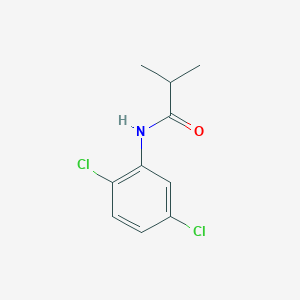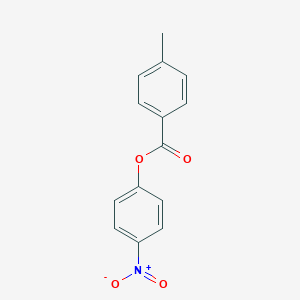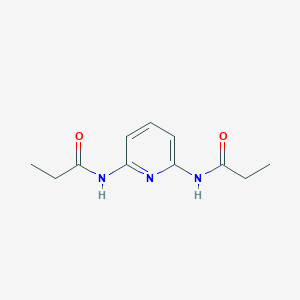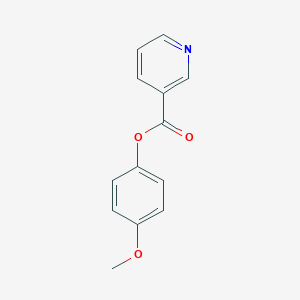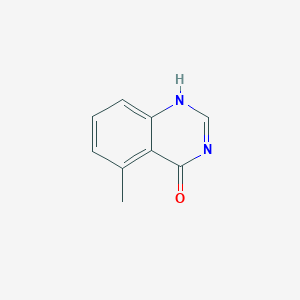
5-Methyl-4-quinazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-quinazolone is a derivative of quinazolinone, a heterocyclic compound that has a wide range of biological properties . Quinazolinones are considered an important pharmacophore in medicinal chemistry .
Synthesis Analysis
The synthesis of quinazolinones involves various methodologies . A recent study unveiled an unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis . This involves a fungal two-module nonribosomal peptide synthase ftChyA with an unusual terminal condensation domain catalysing tripeptide formation .Molecular Structure Analysis
Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They can be classified into three types according to the position of the carbonyl group: 4(3H)-quinazolinone, 2(1H)-quinazolinone, and 2,4(1H,3H)-quinazolinone .Chemical Reactions Analysis
Quinazolinones have been found to exhibit good luminescence properties . They interact with the cell wall and DNA structures . Structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Physical And Chemical Properties Analysis
Quinazolinones are important heterocyclic compounds due to their potential pharmaceutical and biological activities . They possess wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .Aplicaciones Científicas De Investigación
Quinazoline derivatives, including 5-Methyl-4-quinazolone, have drawn significant attention due to their wide range of biological activities . They have been found to have potential applications in various fields, including biology, pesticides, and medicine . Here are some of the known biological activities of quinazoline derivatives:
- Anti-cancer : Quinazoline derivatives have been found to exhibit anti-cancer properties .
- Anti-inflammation : Some quinazoline derivatives have shown anti-inflammatory effects .
- Anti-bacterial : These compounds have also been used in the fight against bacterial infections .
- Analgesia : Certain quinazoline derivatives have analgesic, or pain-relieving, properties .
- Anti-virus : Some quinazoline derivatives have been found to have anti-viral activities .
- Anti-cytotoxin : These compounds can also act against cytotoxins .
-
Luminescent Materials and Bioimaging : Quinazolinone derivatives have been found to exhibit good luminescence properties . Benefitting from excellent biocompatibility, low toxicity, and high efficiency, quinazolinones have become promising candidates for use as fluorescent probes, biological imaging reagents, and luminescent materials . Fluorescent probes based on the 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure are summarized . Newly developed quinazolinone molecules for environmentally sensitive probes and two-photon fluorescence bioimaging are discussed .
-
Pharmacological Diversification : The pharmacological activities of quinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . Recently, molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .
Safety And Hazards
Direcciones Futuras
Quinazolinones have become promising candidates for use as fluorescent probes, biological imaging reagents, and luminescent materials . Recent utilization of the 4(3H)-quinazolinone scaffold for the design and synthesis of antibacterial agents, especially for those combating multidrug-resistant microorganisms, has greatly accelerated the development efficiency of novel antibacterial drug leads .
Propiedades
IUPAC Name |
5-methyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(6)9(12)11-5-10-7/h2-5H,1H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDDCBOOHGDLBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474260 |
Source


|
| Record name | 5-Methyl-4-quinazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-quinazolone | |
CAS RN |
75844-41-6 |
Source


|
| Record name | 5-Methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75844-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-quinazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

